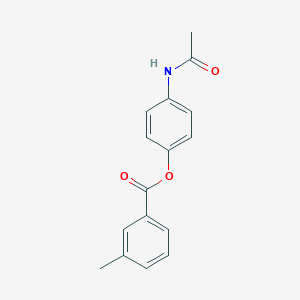

4-乙酰氨基苯基3-甲基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

A series of novel 4-acetamidophenyl 3- ( (Z)-but-2-enoyl)phenylcarbamate based chalcone moieties have been synthesized via green chemical Ti/Al (OH) 3 and Fe/Al (OH) 3 nano catalyzed pathway . Another method for synthesizing related compounds involves a novel telescopic process starting from 3-Bromo-1- (3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid .Chemical Reactions Analysis

The chemical reactions involving “(4-Acetamidophenyl) 3-methylbenzoate” are not explicitly mentioned in the sources I found .Physical and Chemical Properties Analysis

The physical and chemical properties of “(4-Acetamidophenyl) 3-methylbenzoate” are not detailed in the sources I found .科学研究应用

查耳酮部分的合成

“4-乙酰氨基苯基3-甲基苯甲酸酯”已用于合成查耳酮部分。 一系列新型的4-乙酰氨基苯基3-((Z)-丁-2-烯酰基)苯基氨基甲酸酯类查耳酮部分已通过绿色化学Ti/Al(OH)3和Fe/Al(OH)3纳米催化途径合成 .

分子对接研究

该化合物已用于分子对接研究。 这些化合物对靶向化合物的基本要求表现出优异的结合能,这些靶向化合物用于带有喹唑啉抑制剂的EGFR受体 .

量子化学研究

“4-乙酰氨基苯基3-甲基苯甲酸酯”已用于量子化学研究。 循环伏安法 (CV) 研究表明,这些化合物的 HOMO 和 LUMO 值证明了该带以及分子内电荷转移特性 (D-π-A) .

光谱研究

该化合物已用于光谱研究。 合成的分子通过 FT-IR、1H-NMR、13C-NMR、质谱和元素分析进行了解释 .

新型没食子酸缀合物的合成

“4-乙酰氨基苯基3-甲基苯甲酸酯”已用于合成新型没食子酸缀合物。 没食子酸被甲基化成 3,4,5 三甲氧基没食子酸,然后先与对乙酰氨基酚进行施泰格利希酯化反应,再与 4-羟基苯乙酮反应生成 4-乙酰氨基苯基 3,4,5-三甲氧基苯甲酸酯 .

抗菌活性

作用机制

Target of Action

It shares structural similarities with acetaminophen (paracetamol), which is a selective cyclooxygenase-2 (cox-2) inhibitor . COX-2 is an enzyme responsible for inflammation and pain. Inhibition of COX-2 can lead to reduced pain and inflammation .

Mode of Action

Based on its structural similarity to acetaminophen, it may also act as a cox-2 inhibitor . This means it could potentially bind to the COX-2 enzyme and prevent it from catalyzing the production of prostaglandins, which are compounds involved in mediating inflammation and pain .

Biochemical Pathways

If it acts similarly to acetaminophen, it may affect the arachidonic acid pathway by inhibiting the cox-2 enzyme . This would reduce the production of prostaglandins, thereby alleviating pain and inflammation .

Pharmacokinetics

Based on its structural similarity to acetaminophen, it may have similar pharmacokinetic properties

Result of Action

If it acts similarly to acetaminophen, it may result in reduced production of prostaglandins, leading to decreased pain and inflammation .

未来方向

属性

IUPAC Name |

(4-acetamidophenyl) 3-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11-4-3-5-13(10-11)16(19)20-15-8-6-14(7-9-15)17-12(2)18/h3-10H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOFSUKGTPOKCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B484942.png)